

Spectroscopic Profile of 4-Nitrocinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

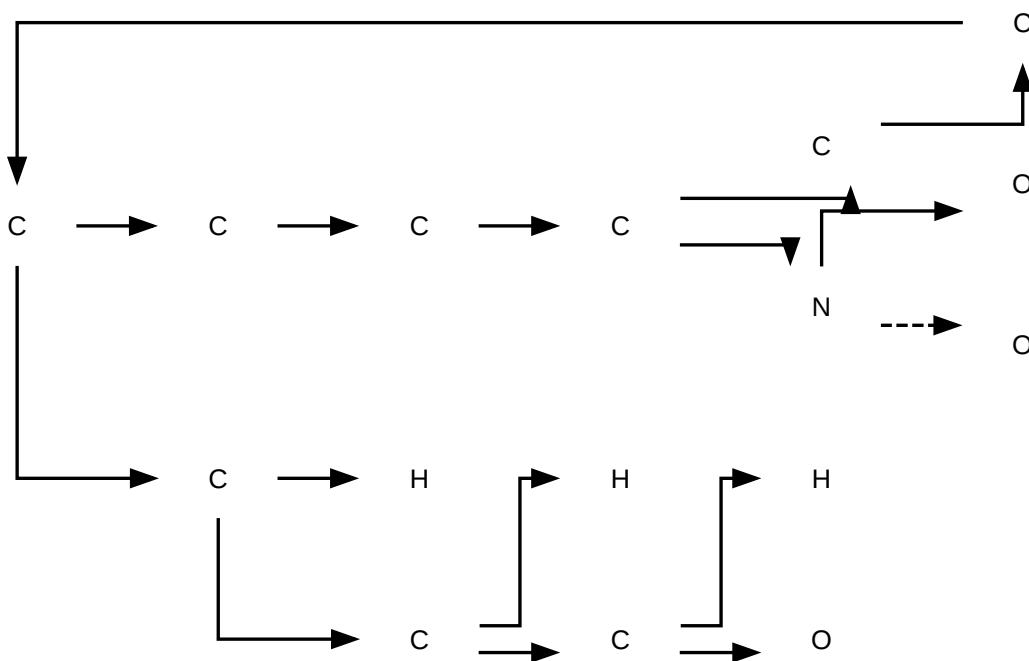
Compound Name: 4-Nitrocinnamaldehyde

Cat. No.: B167888

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-nitrocinnamaldehyde**, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.


Molecular Structure and Spectroscopic Overview

4-Nitrocinnamaldehyde is an organic compound with the chemical formula $C_9H_7NO_3$. Its structure consists of a benzene ring substituted with a nitro group and a trans-alkene chain bearing an aldehyde functional group. This extended conjugation and the presence of strong electron-withdrawing and electron-donating groups give rise to a distinct spectroscopic signature.

The following sections detail the 1H NMR, ^{13}C NMR, IR, and UV-Vis spectroscopic data for trans-**4-nitrocinnamaldehyde**, along with the experimental protocols for data acquisition.

Diagram of **4-Nitrocinnamaldehyde** Structure

Molecular Structure of 4-Nitrocinnamaldehyde

[Click to download full resolution via product page](#)

A 2D representation of the **4-Nitrocinnamaldehyde** molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of trans-**4-nitrocinnamaldehyde** was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.795	d	7.5	Aldehyde proton (-CHO)
8.306	d	8.7	Aromatic protons (ortho to NO_2)
7.763	d	8.7	Aromatic protons (meta to NO_2)
7.565	d	16.2	Vinylic proton (β to CHO)
6.832	dd	16.2, 7.5	Vinylic proton (α to CHO)

Table 1: ^1H NMR data for **trans-4-Nitrocinnamaldehyde** in CDCl_3 .

^{13}C NMR Spectroscopic Data

The ^{13}C NMR data provides information on the carbon framework of the molecule. Due to the limited availability of experimentally assigned ^{13}C NMR data for **4-nitrocinnamaldehyde** in the public domain, the following are predicted chemical shifts and data from closely related structures like methyl 4-nitrocinnamate. These values should be considered as estimations.

Chemical Shift (δ , ppm)	Assignment (Predicted)
193.5	Aldehyde Carbonyl (C=O)
152.1	Vinylic Carbon (β to CHO)
149.0	Aromatic Carbon (attached to NO_2)
140.1	Aromatic Carbon (ipso to vinyl group)
129.5	Aromatic Carbons (ortho to NO_2)
128.8	Vinylic Carbon (α to CHO)
124.3	Aromatic Carbons (meta to NO_2)

Table 2: Predicted ^{13}C NMR data for **4-Nitrocinnamaldehyde**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The data below was obtained from the gas-phase IR spectrum of **4-nitrocinnamaldehyde** from the NIST WebBook.[\[1\]](#)

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~3100	Aromatic C-H	Stretch
~2850, ~2750	Aldehyde C-H	Stretch (Fermi resonance)
~1705	Aldehyde C=O	Stretch
~1640	Alkene C=C	Stretch
~1595, ~1470	Aromatic C=C	Stretch
~1515	Nitro N-O	Asymmetric Stretch
~1345	Nitro N-O	Symmetric Stretch
~975	Trans C-H bend	Out-of-plane bend

Table 3: Key IR absorption bands for **4-Nitrocinnamaldehyde**.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems. For **4-nitrocinnamaldehyde**, the extended conjugation involving the aromatic ring, the double bond, and the carbonyl group, along with the nitro group, results in characteristic absorptions. While specific experimental data for **4-nitrocinnamaldehyde** is not readily available, data for the closely related 4-nitrobenzaldehyde shows strong absorptions around 250-300 nm, which are ascribed to π to π^* transitions.[\[2\]](#)[\[3\]](#) The additional conjugated double bond in **4-nitrocinnamaldehyde** is expected to shift the absorption maximum (λ_{max}) to a longer wavelength (a bathochromic shift).

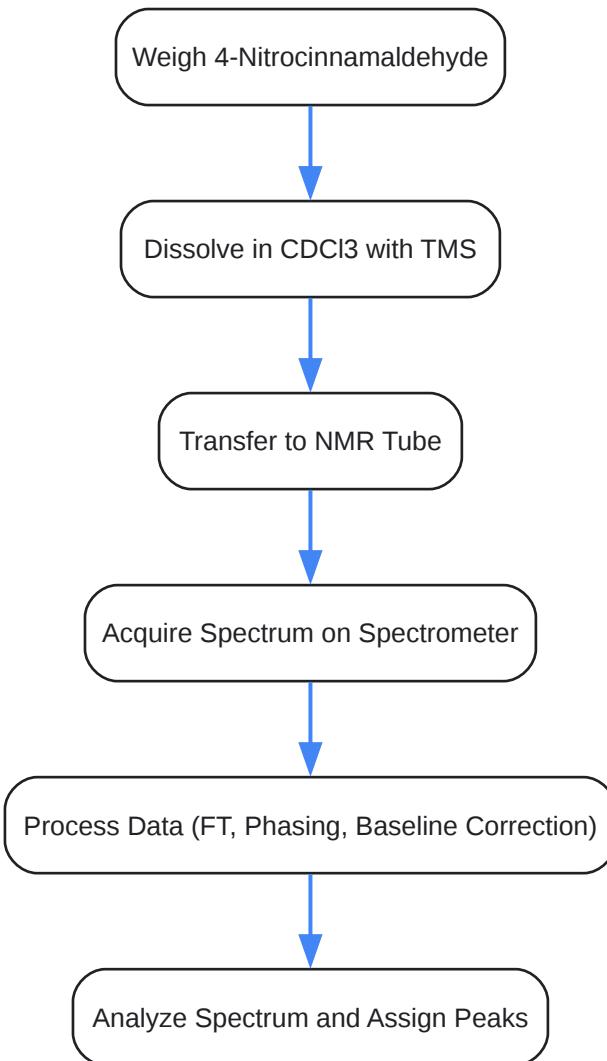
Wavelength (λ_{max} , nm)	Solvent	Electronic Transition (Tentative)
~320-340 (Estimated)	Ethanol	$\pi \rightarrow \pi^*$

Table 4: Estimated UV-Vis absorption data for **4-Nitrocinnamaldehyde**.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy


Sample Preparation:

- A sample of **4-nitrocinnamaldehyde** (5-25 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is accurately weighed.
- The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

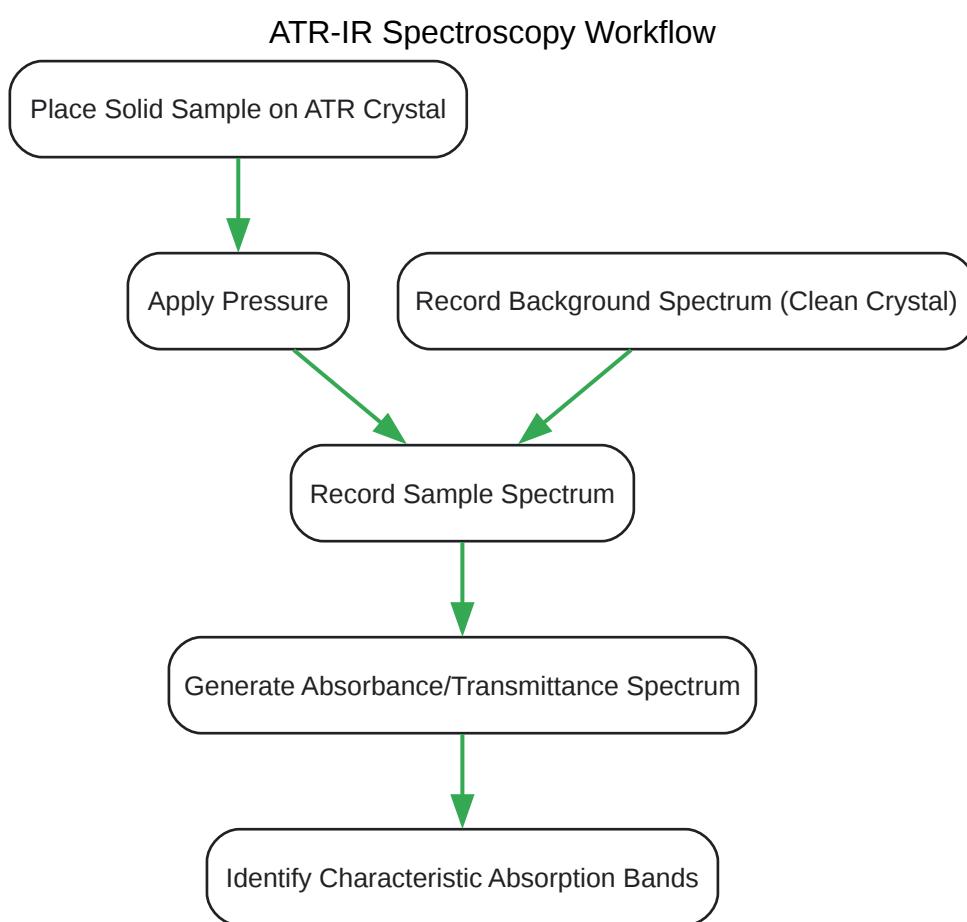
Data Acquisition:

- Instrument: A 400 MHz (for ^1H) or 100 MHz (for ^{13}C) NMR spectrometer.
- ^1H NMR: Standard pulse sequences are used to acquire the spectrum.
- ^{13}C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

NMR Spectroscopy Workflow

[Click to download full resolution via product page](#)

A generalized workflow for NMR analysis.


ATR-IR Spectroscopy

Sample Preparation:

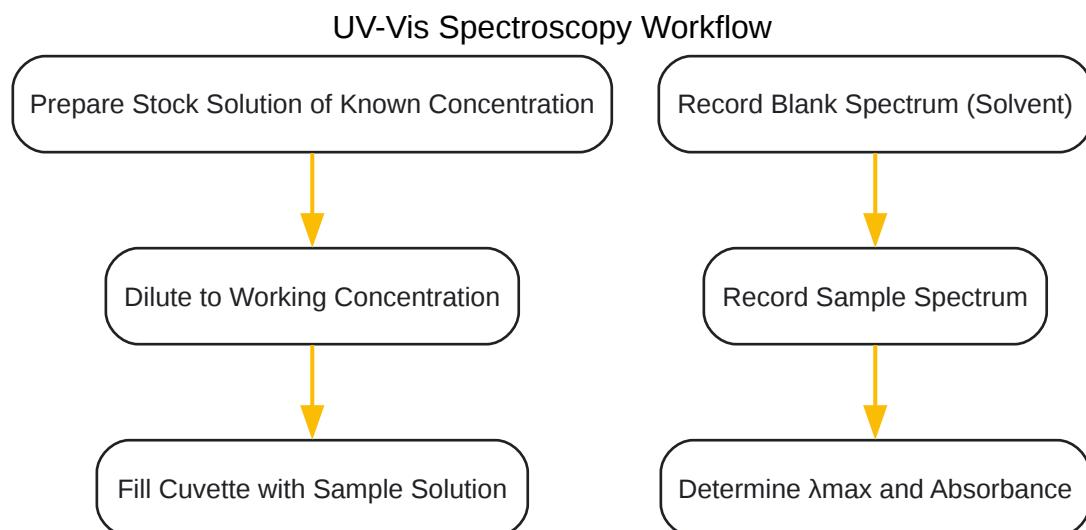
- A small amount of solid **4-nitrocinnamaldehyde** is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- A pressure arm is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- A background spectrum of the clean, empty ATR crystal is recorded.
- The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

[Click to download full resolution via product page](#)

A generalized workflow for ATR-IR analysis.

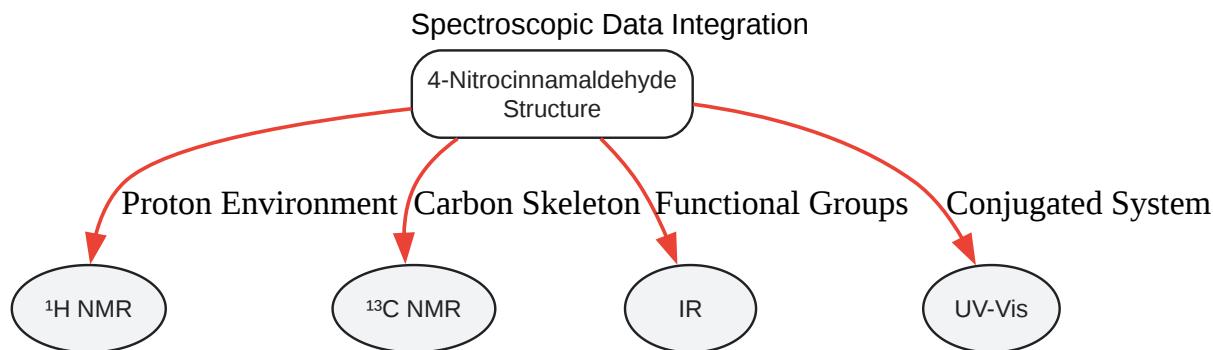

UV-Vis Spectroscopy

Sample Preparation:

- A stock solution of **4-nitrocinnamaldehyde** is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol) in a volumetric flask.
- The stock solution is then diluted to an appropriate concentration to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1 AU).

Data Acquisition:

- Instrument: A dual-beam UV-Vis spectrophotometer.
- A cuvette containing the pure solvent is used as a blank to zero the instrument.
- The spectrum of the sample solution is then recorded over a specific wavelength range (e.g., 200-600 nm).



[Click to download full resolution via product page](#)

A generalized workflow for UV-Vis analysis.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous identification and structural elucidation of **4-nitrocinnamaldehyde**.

[Click to download full resolution via product page](#)

Integration of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrocinnamaldehyde [webbook.nist.gov]
- 2. Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Nitrocinnamaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167888#4-nitrocinnamaldehyde-spectroscopic-data-nmr-ir-uv-vis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com